molecular formula C11H16O2 B8795458 4-Tert-butyl-3-methoxyphenol CAS No. 19545-76-7

4-Tert-butyl-3-methoxyphenol

Cat. No.: B8795458
CAS No.: 19545-76-7
M. Wt: 180.24 g/mol
InChI Key: HLRRPPJCSHECRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-3-methoxyphenol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

19545-76-7

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-tert-butyl-3-methoxyphenol

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-6-5-8(12)7-10(9)13-4/h5-7,12H,1-4H3

InChI Key

HLRRPPJCSHECRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of zirconium tetrachloride (2.3 g, 10 mmol) in methylene dichloride (30 ml) was added methyl tert-butyl ether (0.88 g, 10 mmol) at 0° C. After stirring at 0° C. for 30 minutes, 3-methoxyphenol (1.24 g, 10 mmol) in methylene dichloride was added and the mixture was stirred for 2 hours at ambient temperature. The reaction was quenched with saturated aqueous sodium bicarbonate, followed by the addition of methylene dichloride. Then, the organic layer was separated, dried over magnesium sulfate, filtered off, evaporated under reduced pressure to give a residue, which was applied to a silica gel chromatography column eluted with a volume mixture of hexane and ethylacetate (20/1 to 4/1) to furnish 360 mg (20% yield) of the title compound as a white solid.
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
2.3 g
Type
catalyst
Reaction Step Three
Yield
20%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.